Boc-6-amino-L-tryptophan
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Overview
Description
Boc-6-amino-L-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-6-amino-L-tryptophan typically involves the protection of the amino group of L-tryptophan with a tert-butoxycarbonyl group. This can be achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Chemical Reactions Analysis
Types of Reactions
Boc-6-amino-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation methods with catalysts such as palladium on carbon.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Substitution: Free amine form of 6-amino-L-tryptophan.
Scientific Research Applications
Boc-6-amino-L-tryptophan is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: Utilized in studies involving protein-protein interactions and enzyme mechanisms.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-6-amino-L-tryptophan involves its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted reactions during peptide synthesis. Upon removal of the Boc group, the free amine can participate in various biochemical reactions, including the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Boc-L-tryptophan: Similar in structure but without the amino group at the 6-position.
Fmoc-6-amino-L-tryptophan: Another protected form of 6-amino-L-tryptophan using the fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-5-amino-L-tryptophan: Similar compound with the amino group at the 5-position.
Uniqueness
Boc-6-amino-L-tryptophan is unique due to the specific positioning of the amino group at the 6-position, which can influence its reactivity and interactions in peptide synthesis and other applications. This positional specificity can be crucial for certain biochemical and synthetic processes.
Properties
Molecular Formula |
C16H21N3O4 |
---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
3-(6-amino-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6,17H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
VAPZXCKESSUXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)N)C(=O)O |
Origin of Product |
United States |
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